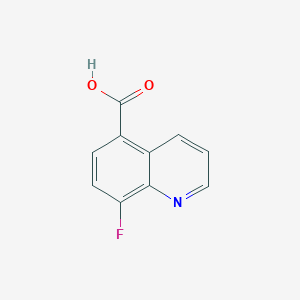
8-Fluoroquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroquinoline-5-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring.
Vorbereitungsmethoden
The synthesis of 8-Fluoroquinoline-5-carboxylic acid involves several synthetic routes and reaction conditions. One common method is the cyclization of appropriate precursors, followed by fluorination and carboxylation reactions. The industrial production of this compound typically involves the following steps:
Cyclization: The formation of the quinoline ring system through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents.
Carboxylation: Introduction of the carboxylic acid group at the 5th position through carboxylation reactions.
Analyse Chemischer Reaktionen
8-Fluoroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed from these reactions include quinoline derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
8-Fluoroquinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and antibacterial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of liquid crystals and dyes for various industrial applications
Wirkmechanismus
The mechanism of action of 8-Fluoroquinoline-5-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
8-Fluoroquinoline-5-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
5-Fluoroquinoline: Lacks the carboxylic acid group at the 5th position.
6-Fluoroquinoline: Has the fluorine atom at the 6th position instead of the 8th position.
8-Fluoroquinoline: Lacks the carboxylic acid group at the 5th position.
5,8-Difluoroquinoline: Contains fluorine atoms at both the 5th and 8th positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
8-fluoroquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKAHUABSFTSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592557 |
Source


|
| Record name | 8-Fluoroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204782-93-4 |
Source


|
| Record name | 8-Fluoroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)
![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)
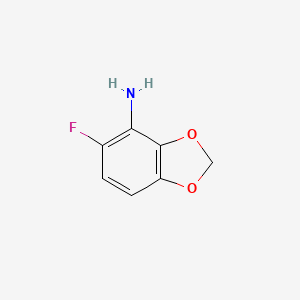
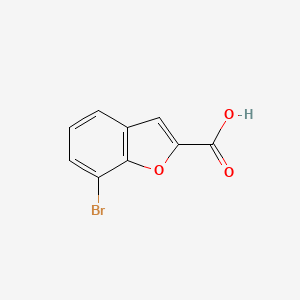
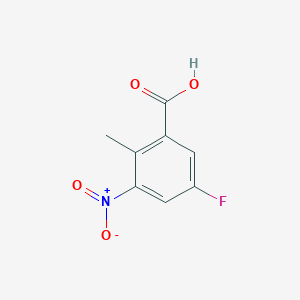
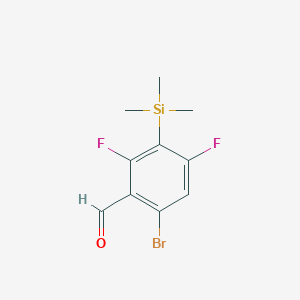
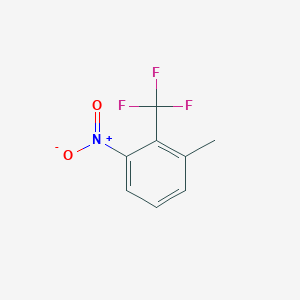
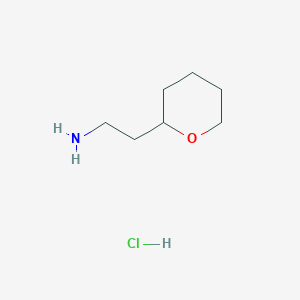
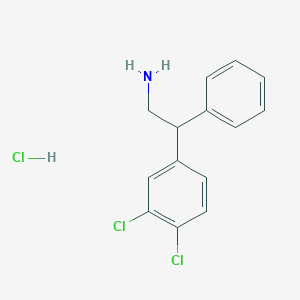
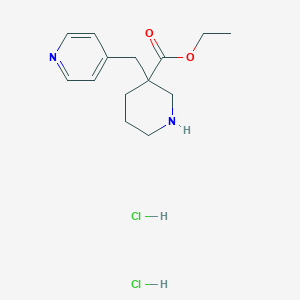
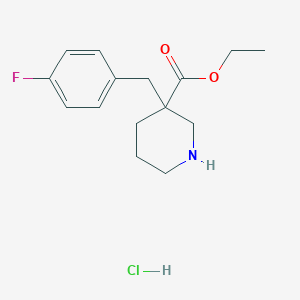
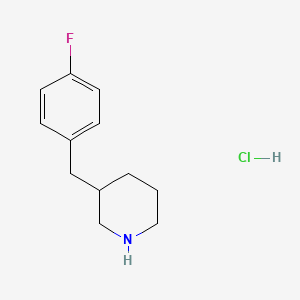
![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)
